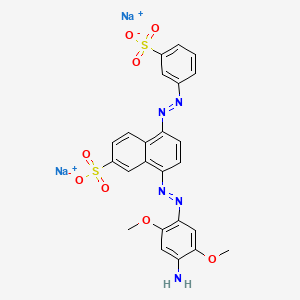
1,6-Undecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Undecadiyne is an organic compound with the molecular formula C11H18. It is characterized by the presence of two triple bonds located at the first and sixth carbon atoms in the undecane chain. This compound is part of the alkyne family and is known for its reactivity due to the presence of these triple bonds.
Preparation Methods
1,6-Undecadiyne can be synthesized through various methods. One common synthetic route involves the coupling of terminal alkynes with appropriate halides under palladium-catalyzed conditions. For example, the reaction of 1-bromo-6-chlorohexane with acetylene in the presence of a palladium catalyst can yield this compound. Industrial production methods often involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1,6-Undecadiyne undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form diketones or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can lead to the formation of 1,6-Undecadiene or undecane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the terminal carbon atoms.
Cyclization: Under certain conditions, this compound can undergo cyclization to form cyclic compounds.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but can include alkenes, alkanes, and cyclic compounds.
Scientific Research Applications
1,6-Undecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1,6-Undecadiyne exerts its effects is largely dependent on its reactivity due to the presence of triple bonds. These bonds can interact with various molecular targets, leading to the formation of reactive intermediates. In biological systems, these intermediates can interact with cellular components, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,6-Undecadiyne can be compared with other similar compounds such as 1,6-Undecadiene and 1,10-Undecadiene. While all these compounds contain an undecane backbone, their reactivity differs due to the presence and position of double or triple bonds. For example, 1,6-Undecadiene contains double bonds, making it less reactive than this compound. The unique reactivity of this compound due to its triple bonds makes it particularly useful in synthetic chemistry and materials science.
Conclusion
This compound is a versatile compound with significant reactivity and a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis and materials science. Ongoing research continues to uncover its potential in biology and medicine, highlighting its importance in multiple fields.
Properties
CAS No. |
64275-43-0 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
undeca-1,6-diyne |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-9H2,2H3 |
InChI Key |
RQQXHGJTEMFWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)






